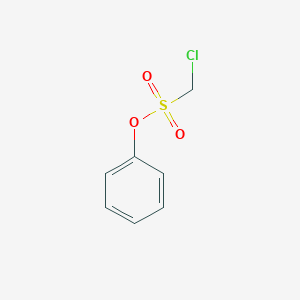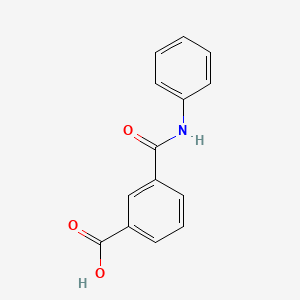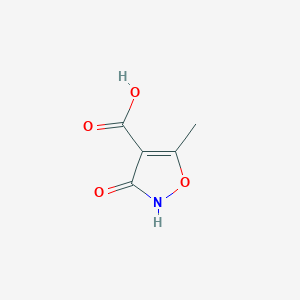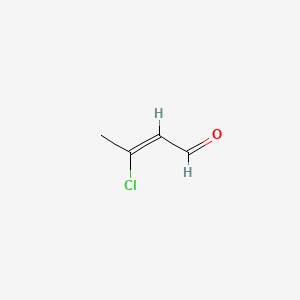
3-Chlorocrotonaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds such as crotonaldehyde has been studied. For instance, crotonaldehyde is produced by the aldol condensation of acetaldehyde . This process involves the reaction of two molecules of acetaldehyde to form crotonaldehyde and water .Chemical Reactions Analysis
The reaction mechanism of crotonaldehyde, a by-product in the reaction of acetylene to vinyl acetate, was explored by the density functional theory (DFT) method . It was revealed that aldol condensation via acetaldehyde is a possible generation pathway of crotonaldehyde .Safety and Hazards
The safety data sheet for crotonaldehyde indicates that it is highly flammable and toxic if swallowed. It causes skin irritation, serious eye damage, respiratory irritation, and is suspected of causing genetic defects. It also causes damage to organs through prolonged or repeated exposure. It is fatal in contact with skin or if inhaled .
properties
CAS RN |
1679-41-0 |
|---|---|
Product Name |
3-Chlorocrotonaldehyde |
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
(Z)-3-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c1-4(5)2-3-6/h2-3H,1H3/b4-2- |
InChI Key |
JWNQGFDMJRAGNA-RQOWECAXSA-N |
Isomeric SMILES |
C/C(=C/C=O)/Cl |
SMILES |
CC(=CC=O)Cl |
Canonical SMILES |
CC(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



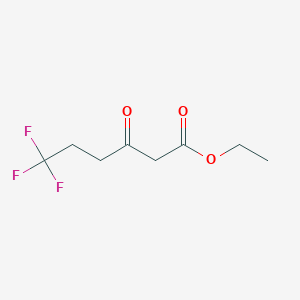

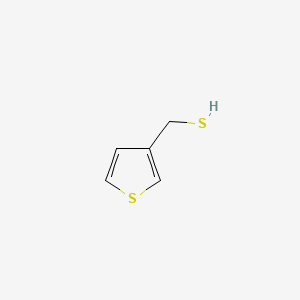


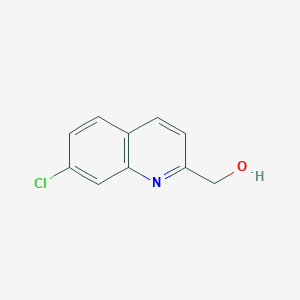

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B3379576.png)
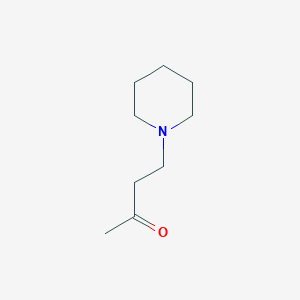
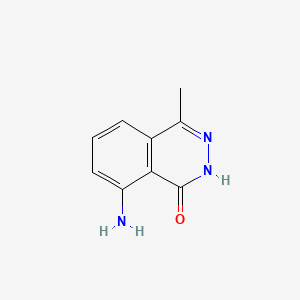
![[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B3379591.png)
